1-(4-Iodo-2-methylpyrazole-3-carbonyl)pyrrolidine-3-carboxamide
Description
1-(4-Iodo-2-methylpyrazole-3-carbonyl)pyrrolidine-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of an iodine atom at the 4-position of the pyrazole ring, a methyl group at the 2-position, and a pyrrolidine-3-carboxamide moiety. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Properties
IUPAC Name |
1-(4-iodo-2-methylpyrazole-3-carbonyl)pyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13IN4O2/c1-14-8(7(11)4-13-14)10(17)15-3-2-6(5-15)9(12)16/h4,6H,2-3,5H2,1H3,(H2,12,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOHQVRBXPRONSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)I)C(=O)N2CCC(C2)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13IN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One common method for iodination is the use of potassium iodide (KI) and potassium iodate (KIO3) in the presence of sulfuric acid (H2SO4) as additives . The reaction is carried out in a heterophase medium, such as a mixture of water and chloroform (H2O/CHCl3), to achieve the desired iodinated product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-(4-Iodo-2-methylpyrazole-3-carbonyl)pyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 4-position of the pyrazole ring can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide (NaN3) and potassium cyanide (KCN).
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides. Reagents such as hydrogen peroxide (H2O2) and potassium permanganate (KMnO4) are commonly used for these reactions.
Reduction Reactions: Reduction of the carbonyl group in the pyrrolidine-3-carboxamide moiety can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with hydrogen peroxide can produce corresponding oxides.
Scientific Research Applications
1-(4-Iodo-2-methylpyrazole-3-carbonyl)pyrrolidine-3-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, the compound is studied for its potential as a biochemical probe. It can be used to investigate the function of specific enzymes and proteins, as well as to study cellular processes and signaling pathways.
Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: In industrial applications, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Iodo-2-methylpyrazole-3-carbonyl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
1-(4-Iodo-2-methylpyrazole-3-carbonyl)pyrrolidine-3-carboxamide can be compared with other pyrazole derivatives, such as:
1-(4-Bromo-2-methylpyrazole-3-carbonyl)pyrrolidine-3-carboxamide: Similar structure but with a bromine atom instead of iodine. The bromine derivative may exhibit different reactivity and biological activity due to the different halogen atom.
1-(4-Chloro-2-methylpyrazole-3-carbonyl)pyrrolidine-3-carboxamide: Similar structure but with a chlorine atom instead of iodine. The chlorine derivative may have different physicochemical properties and biological effects.
1-(4-Fluoro-2-methylpyrazole-3-carbonyl)pyrrolidine-3-carboxamide: Similar structure but with a fluorine atom instead of iodine. The fluorine derivative may show different pharmacokinetic and pharmacodynamic profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
